Technical Guide: Strategic Utilization of 3-Bromo-5-fluoro-2-nitrobenzoic Acid in Medicinal Chemistry
Technical Guide: Strategic Utilization of 3-Bromo-5-fluoro-2-nitrobenzoic Acid in Medicinal Chemistry
The following technical guide is structured as a strategic whitepaper for drug development professionals, focusing on the chemical utility and synthesis of 3-Bromo-5-fluoro-2-nitrobenzoic acid .
Executive Summary
In the landscape of modern drug discovery, 3-Bromo-5-fluoro-2-nitrobenzoic acid (CAS 1628556-99-9) represents a high-value "scaffold node." Unlike simple commodity chemicals, this tetra-substituted benzene derivative offers orthogonal reactivity : four distinct functional groups (COOH, NO₂, Br, F) that can be manipulated independently. This guide details the IUPAC nomenclature logic, validates the physicochemical profile, and provides a roadmap for its application in synthesizing fused heterocycles (e.g., quinazolines, indoles) critical for kinase inhibitor development.
Nomenclature & Structural Identification
IUPAC Logic and Priority Rules
The name 3-Bromo-5-fluoro-2-nitrobenzoic acid is derived from the IUPAC hierarchy of functional groups.
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Principal Functional Group: The Carboxylic Acid (-COOH) has the highest priority, defining the parent structure as Benzoic Acid and assigning the carbon attached to it as C1 .
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Numbering Direction: The ring is numbered to give the lowest possible locants to the substituents.
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Alphabetical Ordering: Substituents are listed alphabetically in the name (Bromo > Fluoro > Nitro), regardless of their position number.
Correct IUPAC Name: 3-Bromo-5-fluoro-2-nitrobenzoic acid
Chemical Identifiers
| Parameter | Data |
| CAS Number | 1628556-99-9 |
| MDL Number | MFCD28134446 |
| Molecular Formula | C₇H₃BrFNO₄ |
| Molecular Weight | 264.01 g/mol |
| SMILES | OC(=O)C1=C(N(=O)=O)C(Br)=CC(F)=C1 |
Physicochemical Profile
Understanding the physical properties is essential for assay development and formulation.
| Property | Value (Experimental/Predicted) | Implications for Handling |
| Appearance | Pale yellow to beige crystalline powder | Photosensitive; store in amber vials. |
| Melting Point | 158–162 °C | Stable solid; suitable for standard weighing. |
| pKa (COOH) | ~2.1 (Predicted) | Significantly more acidic than benzoic acid (4.2) due to the electron-withdrawing ortho-nitro and meta-halogen groups. |
| LogP | ~2.4 | Moderate lipophilicity; good membrane permeability potential. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility; requires organic co-solvent for biological assays. |
Synthetic Strategy & Retrosynthesis
The synthesis of this molecule is non-trivial due to the crowding of the C1, C2, and C3 positions. A direct nitration of 3-bromo-5-fluorobenzoic acid is often regioselective but requires careful control to avoid the 6-nitro isomer.
Primary Synthetic Route (Nitration)
The most scalable route involves the nitration of the pre-functionalized benzoic acid.
Step-by-Step Protocol:
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Starting Material: 3-Bromo-5-fluorobenzoic acid.
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Reagent: Fuming Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄).
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Conditions: 0°C to Room Temperature (gradual warming).
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Mechanistic Note: The -COOH group directs meta (positions 3 and 5, which are occupied). The -F and -Br groups are ortho/para directors.[6] The C2 position is ortho to Br and para to F, making it electronically favorable despite steric hindrance.
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Purification: The reaction may yield a mixture of 2-nitro (target) and 6-nitro isomers. Separation is achieved via fractional crystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).
Visualization: Retrosynthetic Logic
The following diagram illustrates the logical disconnection to accessible precursors.
Figure 1: Retrosynthetic analysis showing two viable pathways. The nitration route (Green) is generally preferred for laboratory scale, while oxidation (Red) is used if the toluene precursor is available.
Applications in Drug Discovery (The "Hub" Concept)
This molecule is a "privileged structure" because it allows for sequential functionalization . In a drug development campaign, you can modify each position selectively without affecting the others.
Reactivity Workflow
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C1 (Carboxylic Acid): Amide coupling to attach solubilizing tails or pharmacophores.
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C2 (Nitro Group): Reduction to aniline (-NH₂), enabling cyclization to form Quinazolinones or Benzimidazoles .
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C3 (Bromine): Excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl groups.
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C5 (Fluorine): Provides metabolic stability (blocking P450 oxidation) or serves as a site for SNAr (Nucleophilic Aromatic Substitution) if the ring is sufficiently electron-deficient.
Visualization: The Reactivity Hub
Figure 2: Divergent synthesis map. The molecule serves as a core scaffold where independent modifications can generate diverse chemical libraries.
Safety & Handling Protocol
Hazard Classification (GHS):
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H315: Causes skin irritation.[7]
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H319: Causes serious eye irritation.[7]
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H335: May cause respiratory irritation.[7]
Standard Operating Procedure (SOP):
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PPE: Nitrile gloves (double gloving recommended due to nitro compounds' potential skin absorption), safety goggles, and lab coat.
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Ventilation: All weighing and reactions must be performed inside a certified fume hood.
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Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong bases or reducing agents in the waste stream to prevent exothermic decomposition.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122361665, 3-Bromo-5-fluoro-2-nitrobenzoic acid. Retrieved from [Link]
- Gong, H., et al. (2018).Regioselective Nitration of Halogenated Benzoic Acids. Journal of Organic Chemistry.
Sources
- 1. ossila.com [ossila.com]
- 2. 3-溴-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Fluoro-5-nitrobenzoic acid - [nashpharmatech.com]
- 4. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
- 5. 14027-75-9 CAS MSDS (3-FLUORO-5-NITROBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. quora.com [quora.com]
- 7. 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336 - PubChem [pubchem.ncbi.nlm.nih.gov]
